molecular formula C8H8F3N3O4S2 B564945 Hydroflumethiazide-13CD2 CAS No. 1189877-11-9

Hydroflumethiazide-13CD2

カタログ番号 B564945
CAS番号: 1189877-11-9
分子量: 334.289
InChIキー: DMDGGSIALPNSEE-QFNKQLDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroflumethiazide is a thiazide diuretic . It is used to treat hypertension as well as edema due to congestive heart failure and liver cirrhosis .


Molecular Structure Analysis

The molecular formula of Hydroflumethiazide is C8H8F3N3O4S2 . The crystal structure of Hydroflumethiazide belongs to space group P21 with cell dimensions a = 7.637(1), b = 8.664(1), c = 9.747(1)Å, and β = 110.29(1)° . The thiadiazine ring takes an envelope conformation .


Chemical Reactions Analysis

Hydroflumethiazide can produce chemiluminescence in its reaction with Ce(IV) in an acidic medium containing rhodamine 6G as a sensitizer .

科学的研究の応用

  • Analytical Methods Development : Hydroflumethiazide has been the subject of studies focused on developing accurate analytical methods for its detection and quantification in various forms. For example, a study by Pulgarín, Molina, and Nieto (2007) developed an automatic method for determining hydroflumethiazide in pharmaceutical formulations using chemiluminescence reactions, highlighting its importance in ensuring drug quality and safety (Pulgarín, Molina, & Nieto, 2007).

  • Pharmacokinetics and Drug-Drug Interactions : Research on hydroflumethiazide also includes studies on its pharmacokinetics, which is crucial for understanding its behavior in the body, especially during repeated administration in patients with conditions like congestive heart failure. A study by Brørs (2009) explored this area, providing valuable insights into its renal elimination and accumulation (Brørs, 2009).

  • Solubility and Dissolution Enhancement : Enhancing the solubility and dissolution rate of hydrophobic drugs like hydroflumethiazide is a significant area of research. A study by Saleh et al. (2018) investigated methods to improve the dissolution rate of hydrophobic drugs using hydroflumethiazide as a model compound (Saleh, Mcgarry, Chaw, & Elkordy, 2018).

  • Drug Repositioning and Cancer Treatment : The potential of hydroflumethiazide in drug repositioning for cancer treatment has been explored. Turanli et al. (2019) used genome-scale metabolic models to identify hydroflumethiazide as a candidate for repurposing in prostate cancer treatment (Turanli et al., 2019).

  • Chemiluminescence Detection in Analytical Chemistry : Studies like that by Ciborowski et al. (2004) have utilized hydroflumethiazide in the development of methods for the chemiluminescent determination of thiazides, demonstrating its application in analytical chemistry (Ciborowski, Icardo, Mateo, & Martínez Calatayud, 2004).

作用機序

Target of Action

Hydroflumethiazide-13CD2 primarily targets the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron . This symporter is responsible for about 5% of total sodium reabsorption in the body .

Mode of Action

This compound, being a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule . This inhibition leads to an increase in the excretion of sodium, chloride, and water, thereby reducing fluid accumulation in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium reabsorption pathway in the nephron. By inhibiting the sodium-chloride symporter, this compound disrupts the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. This diuretic effect helps to reduce fluid overload in conditions such as edema and hypertension .

Pharmacokinetics

This compound is fairly rapidly absorbed from the gastrointestinal tract . It has a biphasic biological half-life with an estimated alpha-phase of about 2 hours and an estimated beta-phase of about 17 hours in normal subjects and 10 hours in patients with cardiac failure . The drug is largely eliminated unchanged in the urine .

Result of Action

The primary result of this compound’s action is a reduction in fluid accumulation in the body due to its diuretic effect. This makes it effective in the treatment of conditions such as hypertension and edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s effectiveness can be influenced by the patient’s overall health status, with different pharmacokinetic profiles observed in healthy subjects versus those with cardiac failure .

Safety and Hazards

Hydroflumethiazide is contraindicated in patients with anuria . It should be used with caution in severe renal disease, as it may precipitate azotemia . It should also be used with caution in patients with severe liver disease, as minor alterations of fluid and electrolyte balance may precipitate hepatic coma .

特性

IUPAC Name

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDGGSIALPNSEE-QFNKQLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675923
Record name 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189877-11-9
Record name 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroflumethiazide-13CD2
Reactant of Route 2
Reactant of Route 2
Hydroflumethiazide-13CD2
Reactant of Route 3
Hydroflumethiazide-13CD2
Reactant of Route 4
Hydroflumethiazide-13CD2
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hydroflumethiazide-13CD2
Reactant of Route 6
Reactant of Route 6
Hydroflumethiazide-13CD2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。